molecular formula C14H16N2O3S B12185636 [(4-Propoxyphenyl)sulfonyl]-2-pyridylamine

[(4-Propoxyphenyl)sulfonyl]-2-pyridylamine

Cat. No.: B12185636
M. Wt: 292.36 g/mol
InChI Key: HOPNEYIVLCKLFP-UHFFFAOYSA-N
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Description

[(4-Propoxyphenyl)sulfonyl]-2-pyridylamine is an organic compound that features a sulfonyl group attached to a pyridylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Propoxyphenyl)sulfonyl]-2-pyridylamine typically involves the reaction of 4-propoxybenzenesulfonyl chloride with 2-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(4-Propoxyphenyl)sulfonyl]-2-pyridylamine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H) under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or sulfonated aromatic compounds.

Scientific Research Applications

[(4-Propoxyphenyl)sulfonyl]-2-pyridylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of [(4-Propoxyphenyl)sulfonyl]-2-pyridylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyridylamine moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

[(4-Propoxyphenyl)sulfonyl]-2-pyridylamine can be compared with other sulfonyl and pyridylamine derivatives:

    [(4-Bromo-3-propoxyphenyl)sulfonyl]-2-pyridylamine: Similar structure but with a bromine substituent, which can alter its reactivity and biological activity.

    [(4-Butoxyphenyl)sulfonyl]-2-pyridylamine: Contains a butoxy group instead of a propoxy group, affecting its solubility and interaction with biological targets.

    [(4-Methoxyphenyl)sulfonyl]-2-pyridylamine: The methoxy group can influence the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

4-propoxy-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C14H16N2O3S/c1-2-11-19-12-6-8-13(9-7-12)20(17,18)16-14-5-3-4-10-15-14/h3-10H,2,11H2,1H3,(H,15,16)

InChI Key

HOPNEYIVLCKLFP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2

Origin of Product

United States

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